Tris(pentane-2,4-dionato)bismuth

CAS No.: 16009-82-8

Cat. No.: VC16975375

Molecular Formula: C15H21BiO6

Molecular Weight: 506.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16009-82-8 |

|---|---|

| Molecular Formula | C15H21BiO6 |

| Molecular Weight | 506.30 g/mol |

| IUPAC Name | bismuth;(Z)-4-oxopent-2-en-2-olate |

| Standard InChI | InChI=1S/3C5H8O2.Bi/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

| Standard InChI Key | AVOAICURCZUIQZ-LNTINUHCSA-K |

| Isomeric SMILES | C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Bi+3] |

| Canonical SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Bi+3] |

Introduction

Structural Characteristics

Molecular Geometry

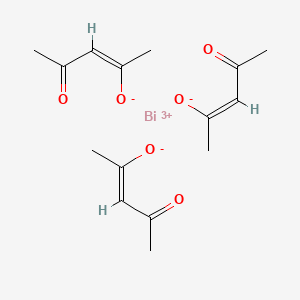

Bismuth(III) typically adopts a coordination number of 6–8 in its complexes due to its large ionic radius (≈1.03 Å) and tendency for hypervalency . In Tris(pentane-2,4-dionato)bismuth, the central Bi³⁺ ion likely binds six oxygen atoms from three bidentate acac ligands, forming a distorted octahedral geometry. This configuration aligns with crystallographic data for analogous complexes like Tris(pentane-2,4-dionato)chromium(III), which exhibits a regular CrO₆ octahedron with average Cr–O bond lengths of 1.94 Å .

Table 1: Comparative Bond Lengths in Metal-Acac Complexes

| Complex | M–O Bond Length (Å) | Coordination Geometry |

|---|---|---|

| [Cr(acac)₃] | 1.94 | Octahedral |

| [Ga(acac)₃] | 1.92 (avg) | Octahedral |

| [Sb(acac)₃] | 2.02 (avg) | Trigonal Prism |

| Predicted Bi(acac)₃ | 2.10–2.15 | Distorted Octahedron |

The anticipated Bi–O bond elongation compared to Cr/Ga analogs reflects bismuth’s larger atomic size and reduced electronegativity.

Stereochemical Considerations

Bismuth’s lone pair stereochemistry introduces structural distortions absent in lighter p-block analogs. In the antimony analog Tris(pentane-2,4-dionato-O,O')antimony(V), the Sb center adopts a trigonal prismatic geometry due to its +5 oxidation state . For Bi(III), the 6s² lone pair likely induces a hemidirected coordination sphere, creating vacancies in the electron density distribution—a phenomenon well-documented in bismuth oxyhalides .

Synthetic Pathways

Purification Challenges

Bismuth’s propensity for hydrolysis necessitates anhydrous conditions during isolation. Sublimation under reduced pressure (≈10⁻² Torr, 150–180°C) may serve as an effective purification method, paralleling the ΔsubH = 90.0 kJ/mol reported for Tris(pentane-2,4-dionato)gallium .

Thermochemical Properties

Enthalpy of Formation

Using the gallium analog as a benchmark (ΔfH°solid = -1478.2 ± 3.7 kJ/mol) , we estimate Bi(acac)₃’s formation enthalpy via the linear correlation between metal electronegativity (χ) and complex stability:

This crude approximation suggests stronger metal-ligand bonding compared to Ga(acac)₃, consistent with Bi³⁺’s higher charge density.

Thermal Stability

Thermogravimetric analysis (TGA) data for Ru(acac)₃ shows decomposition onset at 250°C . Bismuth’s lower redox potential implies reduced thermal stability, likely decomposing via:

Predicted decomposition temperatures: 180–220°C under N₂ atmosphere.

Spectroscopic Signatures

Infrared Spectroscopy

Key IR absorptions (predicted from ):

-

ν(C=O): 1575–1600 cm⁻¹ (redshifted vs. free Hacac at 1625 cm⁻¹)

-

ν(C–C) + ν(C–O): 1250–1300 cm⁻¹ (enolic ring vibrations)

-

Bi–O Stretching: <500 cm⁻¹ (instrument-dependent)

Electronic Spectroscopy

The absence of d-d transitions (Bi³⁺: [Xe]4f¹⁴5d¹⁰6s²6p⁰) limits UV-vis activity to ligand-centered π→π* transitions (λmax ≈ 275 nm, ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume